molecular formula C13H22N4O B6645186 2-amino-3-cyclohexyl-N-(1-methylpyrazol-3-yl)propanamide

2-amino-3-cyclohexyl-N-(1-methylpyrazol-3-yl)propanamide

Cat. No.: B6645186
M. Wt: 250.34 g/mol
InChI Key: HSYSOGKYLNGKGS-UHFFFAOYSA-N
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Description

2-amino-3-cyclohexyl-N-(1-methylpyrazol-3-yl)propanamide is a synthetic organic compound characterized by its unique structure, which includes a cyclohexyl group, a pyrazole ring, and an amide linkage. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-cyclohexyl-N-(1-methylpyrazol-3-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.

    Introduction of the cyclohexyl group: This step involves the alkylation of the pyrazole ring with a cyclohexyl halide under basic conditions.

    Amidation reaction: The final step involves the reaction of the cyclohexyl-substituted pyrazole with an appropriate amine and a carboxylic acid derivative to form the desired amide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-cyclohexyl-N-(1-methylpyrazol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-amino-3-cyclohexyl-N-(1-methylpyrazol-3-yl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and possible biological activities.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-amino-3-cyclohexyl-N-(1-methylpyrazol-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-cyclohexyl-N-(1-phenylpyrazol-3-yl)propanamide
  • 2-amino-3-cyclohexyl-N-(1-ethylpyrazol-3-yl)propanamide

Uniqueness

2-amino-3-cyclohexyl-N-(1-methylpyrazol-3-yl)propanamide is unique due to the presence of the methyl group on the pyrazole ring, which may influence its biological activity and chemical reactivity compared to its analogs. This structural variation can lead to differences in binding affinity, selectivity, and overall pharmacological profile.

Properties

IUPAC Name

2-amino-3-cyclohexyl-N-(1-methylpyrazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O/c1-17-8-7-12(16-17)15-13(18)11(14)9-10-5-3-2-4-6-10/h7-8,10-11H,2-6,9,14H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYSOGKYLNGKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NC(=O)C(CC2CCCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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